molecular formula C28H24O10 B1172351 ACID YELLOW 16 CAS No. 1324-96-5

ACID YELLOW 16

Cat. No.: B1172351
CAS No.: 1324-96-5
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Description

Acid Yellow 16 is a synthetic acid dye commonly used in textile, leather, and paper industries due to its vibrant color and water-soluble properties. Acid dyes like this compound are anionic compounds that bind to cationic sites on protein fibers (e.g., wool, silk) and polyamide materials via electrostatic interactions. These dyes are characterized by sulfonic acid groups that enhance solubility and stability in aqueous media .

Properties

CAS No.

1324-96-5

Molecular Formula

C28H24O10

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Acid Yellow 16 is synthesized through a diazotization reaction followed by coupling with an aromatic compound. The process typically involves the following steps:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling: The diazonium salt is then coupled with an aromatic compound containing electron-donating groups, such as phenols or amines, to form the azo dye.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often purified through filtration, washing, and drying.

Chemical Reactions Analysis

Acid-Base Reactivity

Acid Yellow 16 exhibits distinct colorimetric responses to pH changes, making it functional as a pH indicator :

  • Acidic Conditions (HCl):
    In concentrated sulfuric acid, the dye shifts to a bluish-red hue. Dilution maintains the red color before transitioning to orange-yellow precipitates.

  • Alkaline Conditions (NaOH):
    The dye’s aqueous solution discolors upon sodium hydroxide addition, indicating structural degradation or deprotonation .

pH RangeColor ChangeApplication
7.4–8.6Yellow → Purple/RedpH indicator
<7Purple (HCl addition)Acid stability test
>8.6DiscolorationAlkali sensitivity test

Stability and Degradation Reactions

The dye’s resistance to environmental and chemical factors is quantified in standardized tests :

Light Fastness

  • Rated 4/5 (ISO), indicating moderate resistance to UV-induced degradation.

Chemical Resistance

TestRatingObservation
Soaping3/5Partial fading under detergent exposure
Perspiration3/5Moderate staining transfer
Oxygen Bleaching4/5High resistance to oxidative breakdown
Seawater Exposure3/5Limited leaching in saline environments

Solubility and Interaction with Solvents

  • Water: Fully soluble, forming a yellow solution .

  • Ethanol: Insoluble, limiting its use in alcohol-based systems .

Key Findings and Implications

  • This compound’s azo linkage (–N=N–) and sulfonic groups govern its reactivity, enabling pH-sensitive applications but rendering it susceptible to strong acids/alkalis.

  • Industrial use requires controlled pH environments (near-neutral) to avoid decomposition.

  • Moderate light fastness necessitates UV-protective measures in outdoor applications.

Scientific Research Applications

Acid Yellow 16 has a wide range of applications in scientific research:

    Chemistry: It is used as a pH indicator and in various analytical techniques.

    Biology: The dye is employed in staining biological tissues and cells for microscopic examination.

    Medicine: this compound is used in diagnostic assays and as a marker in medical imaging.

    Industry: It is extensively used in the textile industry for dyeing fabrics, as well as in the paper and leather industries.

Mechanism of Action

The mechanism of action of Acid Yellow 16 involves its interaction with various molecular targets. The dye binds to specific sites on proteins, nucleic acids, and other biomolecules, altering their optical properties. This interaction is primarily driven by electrostatic and hydrophobic forces. The pathways involved include the formation of dye-biomolecule complexes, leading to changes in color and fluorescence.

Comparison with Similar Compounds

Comparison with Similar Compounds

Acid Yellow 16 belongs to a family of yellow dyes with structural or functional similarities. Below is a detailed comparison with three key analogues: Acid Yellow 17 , Acid Yellow 36 , and Solvent Yellow 43 .

Structural and Functional Comparison

Property This compound Acid Yellow 17 Acid Yellow 36 Solvent Yellow 43
Chemical Class Azo dye (presumed) Azo dye Azo dye Solvent dye
CAS Number Not explicitly listed 6359-89-4 587-98-4 19125-99-6
Solubility Water-soluble (acidic media) Water-soluble Water-soluble Soluble in organic solvents
Primary Applications Textiles, leather, paper Textiles, inks Wool, silk, food coloring Plastics, fuels, waxes
Key Functional Groups Sulfonic acid groups (presumed) Sulfonic acid groups Sulfonic acid groups Nonpolar aromatic structure

Research Findings and Differentiation

  • Acid Yellow 17 vs. This compound :
    Both are azo dyes with sulfonic acid groups, but Acid Yellow 17 (C.I. Acid Yellow 17) is distinguished by its higher lightfastness and broader application in inks and coatings . This compound may differ in substituent positions, affecting its absorption maxima (λmax) and binding affinity.

  • Acid Yellow 36 vs. This compound :
    Acid Yellow 36 (C.I. Acid Yellow 36) is approved for food coloring in some regions, indicating stringent purity standards. Its molecular structure includes a hydroxyl group adjacent to the azo bond, which may enhance chelation with metal ions in protein fibers .

  • Solvent Yellow 43 vs. This compound: Solvent Yellow 43 is nonpolar and used in plastics and fuels, contrasting with this compound’s water-soluble, anionic nature. This functional divergence highlights the role of sulfonic acid groups in defining application scope .

Analytical Characterization

  • Structural Elucidation: Techniques such as NMR and HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) are critical for differentiating substituents in similar dyes. For example, compound 3 in Jiang et al. (2023) was identified via NMR to resolve ribose vs. glucopyranose attachments .
  • pH Sensitivity : this compound’s stability in acidic media aligns with studies on protonated quinazoline derivatives, where bathochromic shifts in absorption spectra occur under acidic conditions due to charge transfer effects .

Q & A

Q. What steps mitigate reproducibility issues in this compound’s catalytic degradation studies?

  • Methodological Answer : Publish detailed catalyst synthesis protocols (e.g., sol-gel method for TiO2 nanoparticles) and characterize crystallinity (XRD) and surface morphology (SEM). Use interlaboratory comparisons via platforms like Zenodo to validate results .

Q. Tables for Reference

ParameterOptimal RangeAnalytical MethodKey Citation
Synthesis pH4.5–5.5UV-Vis, HPLC
Photodegradation λ300–400 nmLC-MS/MS, ESR
Adsorption Efficiency85–92% (Langmuir model)BET, Zeta Potential

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